5-Bromoindoline-2-thione
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Overview
Description
5-Bromoindoline-2-thione is a chemical compound that belongs to the class of indoline derivatives It is characterized by the presence of a bromine atom at the 5th position of the indoline ring and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoindoline-2-thione typically involves the bromination of indoline-2-thione. One common method is the electrophilic aromatic substitution reaction, where indoline-2-thione is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure the selective bromination at the 5th position of the indoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromoindoline-2-thione undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The thione group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide.
Solvents: Dichloromethane, methanol.
Bases: Potassium acetate (KOAc) for base-mediated reactions.
Major Products Formed
Brominated Derivatives: Further bromination can lead to polybrominated derivatives.
Cyclized Products: Cyclization reactions can yield fused heterocyclic compounds such as thienoindoles.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its antiproliferative and cytotoxic activities against cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: Its derivatives have shown potential in biological assays, indicating possible applications in drug discovery.
Mechanism of Action
The mechanism of action of 5-Bromoindoline-2-thione and its derivatives involves interactions with various molecular targets. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell growth . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with key enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Similar in structure but lacks the thione group, leading to different chemical reactivity and applications.
Indoline-2-thione: Lacks the bromine atom, resulting in different biological and chemical properties.
Uniqueness
5-Bromoindoline-2-thione is unique due to the presence of both the bromine atom and the thione group, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-1,3-dihydroindole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQRCKUBUCCOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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